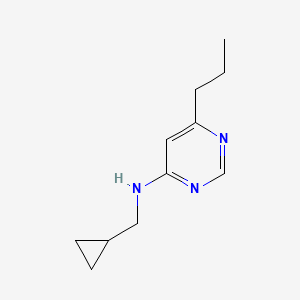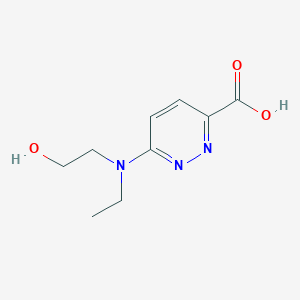
2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Descripción general
Descripción
2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, commonly referred to as AMPA, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the neurotransmitter glutamate and is used to study the function of glutamate-gated ion channels. AMPA has been used to study a wide range of topics, including neurodegenerative diseases, addiction, and synaptic plasticity.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study by Darwish et al. (2014) focused on the synthesis of heterocycles based on the isoxazole moiety, demonstrating the compound's utility in generating a variety of heterocyclic compounds with promising antimicrobial activities. This research underscores the versatility of such compounds in the development of new antibacterial and antifungal agents, highlighting their potential in addressing the need for novel antimicrobial therapies (Darwish, Atia, & Farag, 2014).
Antagonists at Non-NMDA Excitatory Amino Acid Receptors
In another study, the related isoxazole amino acid AMPA was used as a lead for developing novel excitatory amino acid (EAA) receptor antagonists, showcasing the role of isoxazole derivatives in neuropharmacology. This research provides insight into the development of compounds that could serve as tools for studying excitatory neurotransmission and potential treatments for neurological disorders (Krogsgaard‐Larsen et al., 1991).
Isoxazole-Substituted 1,3,4-Oxadiazoles
Marri et al. (2018) synthesized and evaluated the antimicrobial activity of isoxazole-substituted 1,3,4-oxadiazoles. This study contributes to the understanding of how modifications to the isoxazole moiety can affect biological activity, offering pathways for the design of new antimicrobial agents (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Propiedades
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-5-10(14-17-8)13-11(16)7-15-4-2-3-9(12)6-15/h5,9H,2-4,6-7,12H2,1H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNJAMDPUUYHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(6-Methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B1464316.png)
![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)


![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)



![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)


